

2-Methylbenzofuran-6-ol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylbenzofuran-6-ol**

Cat. No.: **B1314977**

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylbenzofuran-6-ol**: Structure, Properties, and Therapeutic Potential

Foreword for the Research Professional

The benzofuran scaffold is a cornerstone in medicinal chemistry, a privileged structure bestowed by nature and refined by synthesis, found at the heart of numerous pharmacologically active agents.^[1] This guide focuses on a specific, yet significant, derivative: **2-Methylbenzofuran-6-ol**. While not a blockbuster drug, this molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals and possesses intrinsic biological activities that warrant deeper investigation.^[2] This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the chemistry and biology. As senior application scientists, our goal is to bridge the gap between raw data and actionable insights, offering a trustworthy and expertly grounded resource for professionals in drug discovery and development.

Molecular Identity and Physicochemical Profile

2-Methylbenzofuran-6-ol is a heterocyclic organic compound featuring a benzene ring fused to a furan ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.^[2] This specific arrangement of functional groups dictates its chemical reactivity and biological interactions.

Chemical Structure and Identifiers

The fundamental architecture of **2-Methylbenzofuran-6-ol** is key to its function. The planar, aromatic benzofuran core provides a rigid scaffold, while the phenolic hydroxyl group acts as a crucial hydrogen bond donor and acceptor, mediating interactions with biological targets.^[3] The methyl group at the C2 position influences the electronic properties of the furan ring.

Caption: Chemical structure of **2-Methylbenzofuran-6-ol**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	2-methyl-1-benzofuran-6-ol	[4]
CAS Number	54584-24-6	
Molecular Formula	C ₉ H ₈ O ₂	
Molecular Weight	148.16 g/mol	
Canonical SMILES	CC1=CC2=C(O1)C=C(C=C2)O	

| InChI Key | ASUDREWVUSTLJP-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of **2-Methylbenzofuran-6-ol** are indicative of a moderately polar, solid organic compound. These characteristics are vital for predicting its solubility, designing purification protocols (like crystallization or chromatography), and formulating it for experimental assays.

Table 2: Physicochemical Data Summary

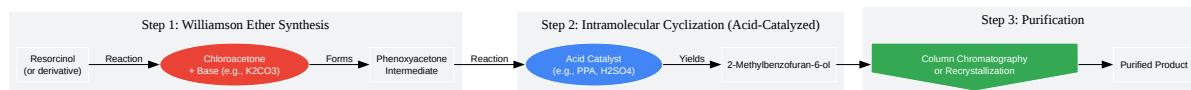
Property	Value	Source(s)
Physical Form	Solid	[3]
Melting Point	130 °C (sublimed)	[3]
Boiling Point	133.2 ± 10.0 °C (Predicted at 760 mmHg)	[5]
Density	~1.2 g/cm³ (Predicted)	[5]
Flash Point	34.3 °C (Predicted)	[5]

| Purity | Typically ≥95% (Commercial) | |

Spectroscopic Characterization

Structural elucidation of **2-Methylbenzofuran-6-ol** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals. The methyl group protons at the C2 position typically appear as a singlet around 2.55-2.58 ppm due to their attachment to the electron-deficient furan ring system.[\[2\]](#) Aromatic protons on the benzofuran core would resonate in the downfield region, typically between 6.90 and 8.32 ppm.[\[2\]](#) The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
 - ¹³C-NMR: The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environment of the fused ring system and its substituents.
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A key feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[\[2\]](#)


- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI-MS) would show a molecular ion (M^+) peak at m/z 148, corresponding to the molecular formula $C_9H_8O_2$.

Synthesis and Chemical Reactivity

2-Methylbenzofuran-6-ol is a synthetic compound, and its creation relies on established organic chemistry reactions for forming the benzofuran core. While numerous methods exist for benzofuran synthesis, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.[6][7]

Representative Synthetic Workflow

A plausible and widely-used approach for synthesizing 2-substituted benzofurans involves the reaction of a phenol with an α -haloketone, followed by cyclization. For **2-Methylbenzofuran-6-ol**, this would typically start from a hydroquinone derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Methylbenzofuran-6-ol**.

Key Chemical Reactions

The functional groups of **2-Methylbenzofuran-6-ol** allow for a range of chemical transformations, making it a versatile intermediate.[5]

- Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
- Reduction: The furan ring can be reduced to form the corresponding dihydro derivative.

- Electrophilic Substitution: The electron-rich benzofuran ring is susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for further diversification of the scaffold.[5]

Biological and Pharmacological Profile

The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][8] The presence of the hydroxyl group at the C-6 position is particularly significant, as it can greatly enhance biological activity through hydrogen bonding with enzyme active sites or other biological targets.[1]

Anticancer Potential

Derivatives of benzofuran are actively investigated as anticancer agents.[4] While specific IC_{50} values for **2-Methylbenzofuran-6-ol** are not prominently available in peer-reviewed literature, commercial suppliers note its activity against leukemia, lymphoma, and sarcoma cell lines. The therapeutic potential is often attributed to the scaffold's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as kinases.

To illustrate the potential of this chemical class, the table below summarizes the cytotoxic activity of closely related benzofuran derivatives against various human cancer cell lines.

Table 3: Anticancer Activity of Representative Benzofuran Analogs

Compound Structure/Name	Cancer Cell Line	IC ₅₀ (μM)	Source
Halogenated 2-methyl-1-benzofuran derivative	HepG2 (Liver)	3.8 ± 0.5	[8]
Halogenated 2-methyl-1-benzofuran derivative	A549 (Lung)	3.5 ± 0.6	[8]
2-Arylbenzofuran derivative	HCT-116 (Colon)	0.87	[9]
2-Arylbenzofuran derivative	HeLa (Cervical)	0.73	[9]

| 2-Arylbenzofuran derivative | A549 (Lung) | 0.57 | [9] |

Note: The data presented is for structural analogs to demonstrate the potential of the benzofuran scaffold. Further research is required to quantify the specific activity of **2-Methylbenzofuran-6-ol**.

Antimicrobial Activity

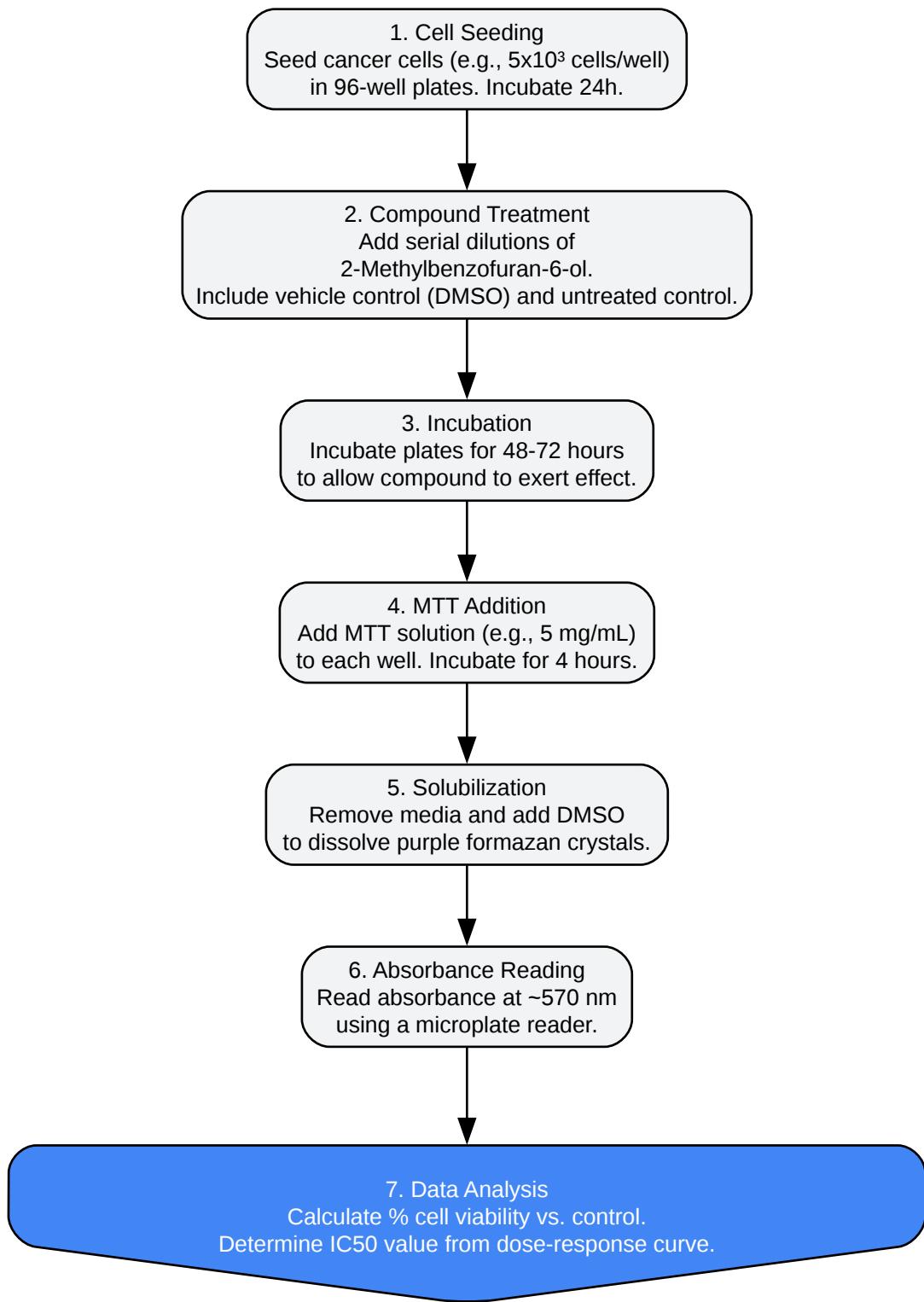
The benzofuran scaffold is also a promising source of new antimicrobial agents.[1] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The hydroxyl group at C-6 has been shown to be critical for antibacterial activity in some derivatives; blocking this group can lead to a loss of function.[1]

Table 4: Antimicrobial Activity of Representative Benzofuran Analogs

Compound Structure/Name	Microbial Strain	MIC (µg/mL)	Source
2-Aryl-6-hydroxybenzofuran derivative	S. aureus	0.78 - 3.12	[1]
2-Aryl-6-hydroxybenzofuran derivative	MRSA	0.78 - 3.12	[1]
Aza-benzofuran derivative	S. typhimurium	12.5	[10]
Aza-benzofuran derivative	S. aureus	12.5	[10]

| Oxa-benzofuran derivative | P. italicum | 12.5 |[\[10\]](#) |

Note: The data is for structural analogs. The specific Minimum Inhibitory Concentration (MIC) for **2-Methylbenzofuran-6-ol** needs to be determined experimentally.


Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any protocol must be self-validating. The following methodologies for assessing biological activity are standard in the field and include inherent controls to ensure the data generated is trustworthy and reproducible.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC_{50}), a key metric for anticancer activity. The causality is based on the principle that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.

Workflow: MTT Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Step-by-Step Methodology:

- Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are cultured and seeded into 96-well plates at a density of 5,000–10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
- Compound Preparation: A stock solution of **2-Methylbenzofuran-6-ol** is prepared in DMSO. Serial dilutions are made in complete cell culture medium to achieve the final desired concentrations.
- Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone.
- Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Reagent Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial reductases in living cells convert MTT to formazan crystals.
- Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
- Quantification: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The logic is to

expose a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

- Preparation: A stock solution of **2-Methylbenzofuran-6-ol** is prepared in DMSO and serially diluted in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.
- Inoculum Preparation: The test microorganism (e.g., *S. aureus*, *E. coli*) is grown to a specific turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells.
- Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Safety, Handling, and Toxicology

As with any research chemical, proper handling of **2-Methylbenzofuran-6-ol** is paramount for laboratory safety.

- GHS Hazard Classification: The compound is classified with the following hazards:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Signal Word: Warning.

- Recommended Precautions (P-Statements):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust.
- Storage: Store at room temperature in a dry, well-sealed container.

Conclusion and Future Directions

2-Methylbenzofuran-6-ol represents a valuable molecular entity within the broader class of benzofuran derivatives. Its utility as a synthetic intermediate for more complex bioactive molecules is well-established.^[2] Furthermore, the inherent biological potential of its scaffold, particularly with the C-6 hydroxyl modification, suggests that it is a promising candidate for further investigation in anticancer and antimicrobial drug discovery programs. Future research should focus on obtaining quantitative biological data (IC₅₀ and MIC values) for this specific compound, exploring its mechanism of action, and synthesizing novel derivatives to optimize potency and selectivity. This guide provides the foundational knowledge for researchers to confidently and safely incorporate **2-Methylbenzofuran-6-ol** into their development pipelines.

References

- Asati, V., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. *Results in Chemistry*, 2, 100031.
- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from *Penicillium crustosum* SCNU-F0046.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. *Journal of Chemical and Pharmaceutical Research*, 9(4), 133-146.
- MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Al-Ostath, A., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. *Molecules*, 22(5), 701.
- Chemsoc. (n.d.). 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6.
- Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. *RSC Advances*, 13(17), 11435-11475.
- PubChem. (n.d.). **2-Methylbenzofuran-6-ol**.
- MDPI. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-Methylbenzofuran-6-ol | 54584-24-6 [smolecule.com]
- 6. jocpr.com [jocpr.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Methylbenzofuran-6-ol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1314977#2-methylbenzofuran-6-ol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com